![molecular formula C14H15BrN4O2 B2947083 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one CAS No. 2380171-95-7](/img/structure/B2947083.png)
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one, also known as BPO-27, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidinone compounds and has been found to exhibit potent anticancer activity.
Wirkmechanismus
The mechanism of action of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one is not fully understood. However, it has been proposed that this compound may inhibit the activity of protein kinases, which are enzymes that play a critical role in the regulation of cell growth and proliferation. This compound may also induce DNA damage and activate the p53 pathway, which is a tumor suppressor pathway that plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and block the cell cycle in cancer cells. This compound has also been shown to inhibit the growth of tumor xenografts in animal models. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It exhibits potent anticancer activity against a wide range of cancer cell lines, making it a promising candidate for further development as a cancer therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its safety and toxicity profiles have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one. Further research is needed to fully understand its mechanism of action and to evaluate its safety and toxicity profiles. This compound may also have potential applications in other disease areas, such as inflammation and autoimmune disorders. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective anticancer agents.
Synthesemethoden
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one is a synthetic compound that can be synthesized using various methods. The most commonly used method involves the reaction of 3-bromo-4-hydroxypyridine with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with 3-methyl-4-oxo-3,4-dihydropyrimidine-2-carbaldehyde to obtain this compound.
Wissenschaftliche Forschungsanwendungen
6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and block the cell cycle in cancer cells.
Eigenschaften
IUPAC Name |
6-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-9-17-13(6-14(18)20)19-5-3-10(8-19)21-12-2-4-16-7-11(12)15/h2,4,6-7,9-10H,3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBDDAMAURJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



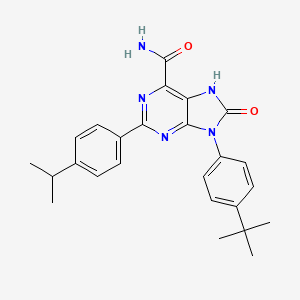
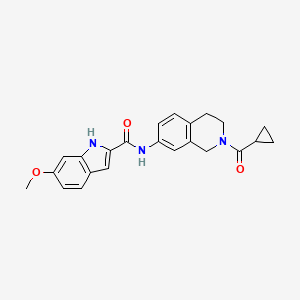
![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)

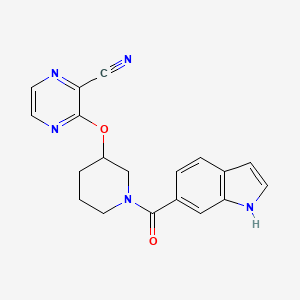

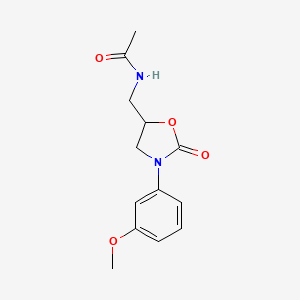
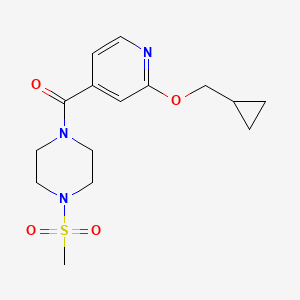

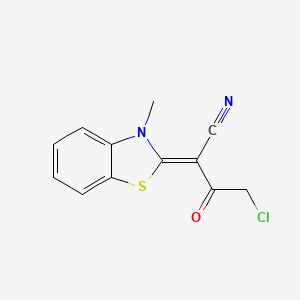

![N-(3,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2947022.png)